

BRD2492: A Technical Guide to its Chemical Properties and Solubility

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD2492 is a potent and selective small molecule inhibitor of histone deacetylases 1 and 2 (HDAC1/2).[1][2][3] Its selectivity for HDAC1/2 over other HDAC isoforms, particularly HDAC3, makes it a valuable tool for investigating the specific roles of these enzymes in various biological processes, including cell cycle regulation and DNA damage repair.[1][3] This technical guide provides a comprehensive overview of the known chemical properties and solubility of BRD2492, along with general experimental protocols relevant to their determination.

Chemical Properties

The fundamental chemical properties of **BRD2492** are summarized in the table below. This information is crucial for its handling, formulation, and use in experimental settings.



Property	Value	Source	
IUPAC Name	4-Acetylamino-N-(2-amino-5- pyridin-4-yl-phenyl)-benzamide	[1][4]	
CAS Number	1821669-43-5 [1][2]		
Molecular Formula	C20H18N4O2	[1][2][3]	
Molecular Weight	346.39 g/mol	[1][3]	
SMILES String	O=C(NC1=CC(C2=CC=NC=C 2)=CC=C1N)C3=CC=C(NC(C) =O)C=C3	[1][2]	
Purity	>98% (HPLC)	[1]	

Solubility

The solubility of a compound is a critical parameter for its biological testing and formulation. The known solubility of **BRD2492** is presented below.

Solvent	Solubility	Molar Concentration	Source
DMSO	31.25 mg/mL	90.22 mM	[1]

Experimental Protocols

Detailed experimental protocols for the determination of the above properties for **BRD2492** are not publicly available. However, this section provides established, general methodologies that are widely used for small molecules like **BRD2492**.

Determination of Melting Point (General Protocol)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a key indicator of purity.

Methodology: Capillary Method



- Sample Preparation: Ensure the **BRD2492** sample is completely dry and in a fine powdered form.
- Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[5]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
- Heating:
 - If the approximate melting point is known, heat rapidly to about 15-20°C below the expected temperature.
 - Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[5]
- Observation: Observe the sample through the magnifying eyepiece.
- Recording the Melting Range:
 - Record the temperature at which the first droplet of liquid is observed (the onset of melting).
 - Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point.[6]

Determination of Solubility (General Protocol)

This protocol describes the equilibrium solubility method, a common technique to determine the solubility of a compound in a specific solvent.

Methodology: Shake-Flask Method

• Preparation: Add an excess amount of **BRD2492** to a known volume of the desired solvent (e.g., DMSO, water, ethanol) in a sealed vial.



- Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid: Centrifuge the suspension to pellet the undissolved solid.
- Sample Analysis: Carefully remove an aliquot of the supernatant.
- Quantification: Determine the concentration of BRD2492 in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a standard curve of known concentrations.

Determination of Purity by HPLC (General Protocol)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of chemical compounds.

Methodology: Reversed-Phase HPLC

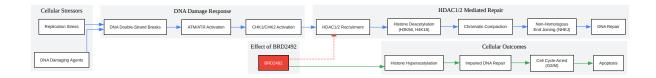
- System Preparation:
 - Column: A C18 reversed-phase column is commonly used. [7][8]
 - Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[7][8] The composition can be isocratic (constant) or a gradient (varied over time).
 - Detector: A UV detector set at a wavelength where BRD2492 has maximum absorbance.
 [7][8]
- Standard Preparation: Prepare a stock solution of BRD2492 of known concentration in a suitable solvent (e.g., DMSO or the mobile phase).
- Sample Preparation: Dissolve the BRD2492 sample to be tested in the same solvent as the standard.
- Injection and Separation: Inject a known volume of the sample solution onto the HPLC system. The components of the sample will separate based on their affinity for the stationary phase (column) and the mobile phase.



- Data Analysis:
 - The chromatogram will show peaks corresponding to BRD2492 and any impurities.
 - The purity is calculated by determining the area of the main peak relative to the total area of all peaks in the chromatogram.

Signaling Pathway and Experimental Workflow HDAC1/2 Inhibition and Cell Cycle/DNA Damage Pathway

BRD2492's primary mechanism of action is the inhibition of HDAC1 and HDAC2. These enzymes play a critical role in chromatin remodeling and are recruited to sites of DNA damage to facilitate repair.[2] By inhibiting HDAC1/2, **BRD2492** causes hyperacetylation of histones, which can lead to cell cycle arrest and sensitize cancer cells to DNA-damaging agents.[2]



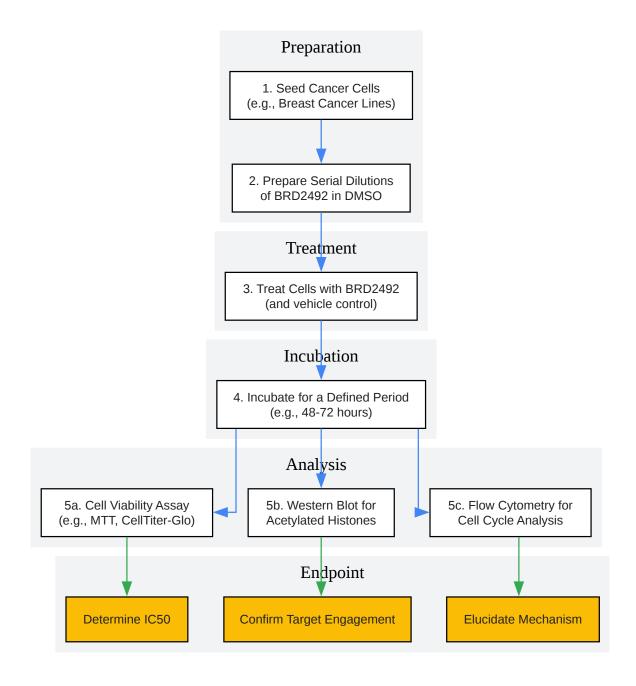
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Caption: **BRD2492** inhibits HDAC1/2, leading to impaired DNA repair and cell cycle arrest.

Experimental Workflow for Assessing BRD2492 Activity

The following diagram outlines a typical workflow for characterizing the biological activity of **BRD2492** in a cell-based assay.





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Caption: Workflow for evaluating the in vitro efficacy and mechanism of action of BRD2492.

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